N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiadiazole intermediate.
Attachment of the Methylbutan-2-ylamino Group: This step involves the reaction of the thiadiazole intermediate with a methylbutan-2-ylamine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a solvent in organic synthesis.
Methylammonium Lead Halide:
Uniqueness
N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide stands out due to its unique combination of a thiadiazole ring and specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H21ClN4O2S |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C17H21ClN4O2S/c1-4-17(2,3)19-15(23)10-22(16(24)14-11-25-21-20-14)9-12-7-5-6-8-13(12)18/h5-8,11H,4,9-10H2,1-3H3,(H,19,23) |
InChI Key |
IQSHPFPJQDBRPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)CN(CC1=CC=CC=C1Cl)C(=O)C2=CSN=N2 |
Origin of Product |
United States |
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